5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is an organozinc compound that features a thienyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-dioxolane in the presence of a zinc reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The organozinc compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Research into the medicinal chemistry of thiophene derivatives includes exploring their potential as therapeutic agents for various diseases.
Industry: The compound’s reactivity makes it useful in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the thienyl group to electrophilic centers, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The dioxolane ring can also participate in ring-opening reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
5-(1,3-Dioxolan-2-yl)-2-thienylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different reactivity and selectivity.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is unique due to its combination of a thienyl group and a dioxolane ring, which provides distinct reactivity patterns. The presence of zinc also imparts specific nucleophilic properties that are advantageous in various synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBTCXRFDXCFM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]S2.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2SZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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